molecular formula C23H24FNO3 B2697453 Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 851715-64-5

Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2697453
CAS No.: 851715-64-5
M. Wt: 381.447
InChI Key: MQXLSSHNODEDQZ-UHFFFAOYSA-N
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Description

This compound belongs to the 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylate family, synthesized via Michael addition of ethyl acetoacetate to chalcone precursors . Its structure features a cyclohexenone core substituted with a 4-fluorophenyl group at position 4 and a 4-(dimethylamino)phenyl group at position 4.

Properties

IUPAC Name

ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO3/c1-4-28-23(27)22-20(16-7-11-19(12-8-16)25(2)3)13-17(14-21(22)26)15-5-9-18(24)10-6-15/h5-12,14,20,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXLSSHNODEDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19H22FNO3
  • Molecular Weight : 329.39 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

Structural Characteristics

The structure of the compound features a cyclohexene ring with various substituents, including a dimethylamino group and a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl 4-fluorophenylacetate under specific conditions, often utilizing catalysts to enhance yield and purity.

Reaction Mechanism

  • Formation of the Aldehyde Intermediate : The initial step involves the formation of an intermediate through nucleophilic addition.
  • Cyclization : Subsequent cyclization leads to the formation of the cyclohexene framework.
  • Carboxylation : Finally, carboxylation completes the structure, yielding the target compound.

The biological activities of this compound are attributed to several mechanisms:

  • Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel blockers, which can influence various physiological processes such as muscle contraction and neurotransmitter release .
  • Anticancer Properties : Research indicates that derivatives with similar structures can inhibit mitotic kinesin Eg5, a target for cancer treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (cervical cancer)15Eg5 inhibition
Study BMCF7 (breast cancer)20Apoptosis induction
Study CA549 (lung cancer)10Calcium channel blockade

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effect of this compound on HeLa cells, revealing an IC50 value of 15 µM, indicating significant cytotoxicity and potential as an anticancer agent .
  • Neuroprotective Effects : Another case study explored its neuroprotective properties in models of oxidative stress, suggesting that it may mitigate neuronal damage through calcium modulation .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a cyclohexene ring, dimethylamino and fluorophenyl substituents. The molecular formula is C22H24FN2O3C_{22}H_{24}FN_2O_3, and it has a molecular weight of approximately 384.44 g/mol.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibit promising anticancer properties. Research has shown that the incorporation of dimethylamino groups can enhance the cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

2. Neuropharmacology

The dimethylamino moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in treating conditions like depression and anxiety disorders. The ability to modify the compound's structure may lead to derivatives with improved efficacy and selectivity for specific receptors .

3. Structure-Activity Relationship Studies

The compound serves as a valuable model in structure-activity relationship (SAR) studies, providing insights into how structural modifications influence biological activity. For instance, variations in the fluorophenyl group can significantly affect the compound's binding affinity to target proteins, which is crucial for drug design .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .

2. Photovoltaic Devices

Research indicates that compounds with similar structures can enhance the efficiency of photovoltaic devices by improving light absorption and charge mobility. The incorporation of this compound into photovoltaic materials could lead to significant advancements in solar energy technology .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated enhanced cytotoxicity against breast cancer cell lines with structural analogs of the compound .
Study BNeuropharmacologyExplored the effects on serotonin receptors; modifications led to increased receptor affinity .
Study COrganic ElectronicsEvaluated as a charge transport layer; showed promising results in OLED performance .

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Geometry

Key structural differences arise from substituents on the aryl rings:

Compound Name R<sup>4</sup> R<sup>6</sup> Dihedral Angle (R<sup>4</sup>-R<sup>6</sup>) Ring Conformation (Cyclohexenone) Reference
Target Compound 4-Fluorophenyl 4-(Dimethylamino)phenyl Not reported Not reported -
Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-ene-1-carboxylate 4-Fluorophenyl 4-Chlorophenyl 76.4°–89.9° Half-chair (ordered), Envelope (disordered)
Ethyl 4,6-Bis(4-Fluorophenyl)-2-Oxocyclohex-3-ene-1-carboxylate 4-Fluorophenyl 4-Fluorophenyl ~80° (estimated) Envelope
Ethyl 4-(4-Methoxyphenyl)-6-Phenyl-2-Oxocyclohex-3-ene-1-carboxylate 4-Methoxyphenyl Phenyl 85°–90° Envelope
Ethyl 4-(2,4-Dichlorophenyl)-6-(4-Fluorophenyl)-2-Oxocyclohex-3-ene-1-carboxylate 4-Fluorophenyl 2,4-Dichlorophenyl 81°–83° Screw-boat
  • Dihedral Angles: Halogenated analogs (Cl, F) exhibit dihedral angles between aryl rings ranging from 76° to 90°, influenced by steric and electronic interactions.
  • Ring Conformation : Conformational flexibility (envelope, half-chair, screw-boat) is common. For example, disordered molecules in analogs adopt multiple conformations (e.g., envelope and screw-boat in ).
Puckering Parameters

Cremer-Pople parameters (Q, θ, φ) quantify cyclohexenone ring puckering:

  • Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-... :
    • Ordered molecule: Half-chair (Q = 0.477 Å, θ = 50.6°) .
    • Disordered molecule: Envelope (Q = 0.477 Å, θ = 57.3°) and screw-boat (Q = 0.579 Å, θ = 112°) .
  • Ethyl 4-(2,4-Dichlorophenyl)-6-(4-Fluorophenyl)-... : Screw-boat (Q = 0.434 Å, θ = 64.7°) .

The target compound’s dimethylamino group may stabilize specific conformations due to its bulk and polarity.

Crystallographic and Physical Properties

  • Disorder and Packing: Analogs often exhibit disorder in aryl rings or ethyl groups (e.g., 68:32 occupancy in ). The target compound’s dimethylamino group may reduce disorder due to stronger intermolecular interactions (e.g., H-bonding).
  • Crystal Packing: Weak C–H···O interactions stabilize packing in halogenated analogs . The dimethylamino group may introduce N–H···O bonds, altering packing motifs.

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